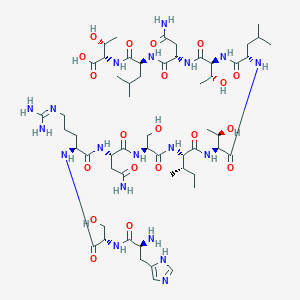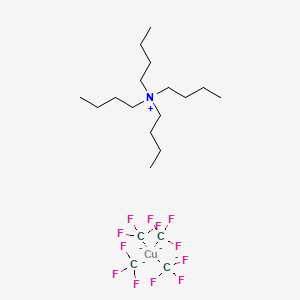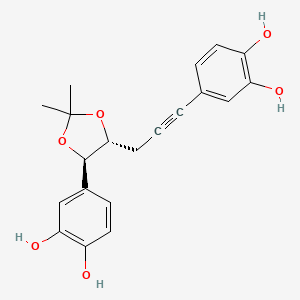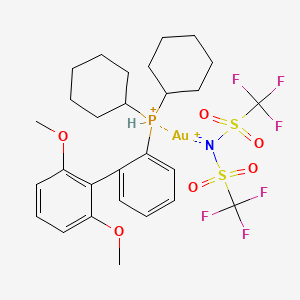
3-(Triallylsilyl)propyl Acrylate (stabilized with MEHQ)
Overview
Description
3-(Triallylsilyl)propyl Acrylate (stabilized with MEHQ) is a chemical compound with the molecular formula C15H24O2Si. It is a light yellow to brown clear liquid and is commonly used in various industrial and scientific applications. The stabilization with MEHQ (monomethyl ether hydroquinone) helps prevent premature polymerization during storage and handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triallylsilyl)propyl Acrylate typically involves the reaction of triallylchlorosilane with 3-hydroxypropyl acrylate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of 3-(Triallylsilyl)propyl Acrylate follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The product is then stabilized with MEHQ to prevent polymerization during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
3-(Triallylsilyl)propyl Acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers and copolymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are used.
Addition Reactions: Reagents like thiols, amines, and alcohols can be used under mild conditions.
Major Products Formed
Polymers and Copolymers: Used in coatings, adhesives, and sealants.
Hydrolyzed Products: Acrylic acid and triallylsilanol.
Addition Products: Various functionalized derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
3-(Triallylsilyl)propyl Acrylate is widely used in scientific research due to its versatile reactivity and functional properties. Some of its applications include:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Utilized in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical devices.
Mechanism of Action
The mechanism of action of 3-(Triallylsilyl)propyl Acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties. The triallylsilyl group provides additional functionality, allowing for further modification and tuning of the polymer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propyl Acrylate
- 3-(Triethoxysilyl)propyl Acrylate
- 3-(Triisopropoxysilyl)propyl Acrylate
Uniqueness
3-(Triallylsilyl)propyl Acrylate is unique due to the presence of the triallylsilyl group, which imparts additional reactivity and functionality compared to other similar compounds. This allows for the synthesis of polymers with tailored properties for specific applications .
Properties
IUPAC Name |
3-tris(prop-2-enyl)silylpropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2Si/c1-5-11-18(12-6-2,13-7-3)14-9-10-17-15(16)8-4/h5-8H,1-4,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYPGKGDLDNTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CCCOC(=O)C=C)(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1990509-29-9 | |
| Record name | 3-(Triallylsilyl)propyl Acrylate (stabilized with MEHQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1495795.png)






![(4S,5R,6R)-5-Acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1495866.png)
![methyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B1495874.png)
![(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-2-ylpropanoyl]amino]acetyl]amino]-4-[(2-amino-2-iminoethyl)amino]butanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1495880.png)
